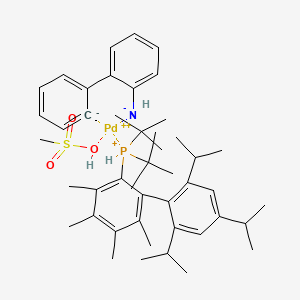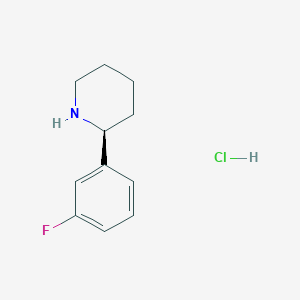
Manganese(II) bromide, tetrahydrofuran adduct, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” is a chemical compound with the linear formula MnBr2(C4H8O)2 . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered . It is an important raw material and intermediate used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Manganese(II) bromide, tetrahydrofuran adduct, 98%” is represented by the linear formula MnBr2(C4H8O)2 . The molecular weight of the compound is 358.96 g/mol .Physical And Chemical Properties Analysis
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” appears as a light orange-pink powder . The exact mass of the compound is 358.8877 g/mol . Unfortunately, information on other physical and chemical properties like melting point, boiling point, density, and solubility in water are not available .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Manganese(II) bromide has been utilized in catalysis, specifically in the borylation of unactivated alkyl chlorides. This method, involving manganese(II) bromide and tetramethylethylenediamine (TMEDA), allows for the efficient synthesis of primary, secondary, and tertiary boronic esters from chlorides, which were previously difficult to achieve. The process is notable for its high yield and low catalyst loading requirements, showcasing manganese(II) bromide's potential in organic synthesis (Atack & Cook, 2016).
Role in Water Treatment
In the context of water treatment, manganese(II) bromide plays a role in the oxidation of dissolved manganese(II) during chlorination. This is particularly relevant in bromide-containing waters, where the presence of reactive bromine species formed from bromide and chlorine significantly influences the oxidation rate of manganese. This finding is crucial for understanding and optimizing Mn(II) removal in water treatment processes (Allard et al., 2013).
Coordination Chemistry
Manganese(II) bromide complexes have been studied for their ability to coordinate with various small molecules and ligands. This includes the synthesis of complexes with long-chain phosphines and their reversible reaction with molecular oxygen, both in solid state and in solution. These studies provide insights into the coordination behavior and potential applications of manganese(II) bromide in areas such as catalysis and materials science (Barratt, Gott, & McAuliffe, 1988).
Photoluminescence
Research has also explored the photoluminescent properties of manganese(II) bromide complexes. Tetrahedral complexes with specific ligands have shown significant luminescence in the green region when excited with UV light. These findings suggest potential applications of manganese(II) bromide in areas like luminescent materials and optical technologies (Bortoluzzi et al., 2020).
Safety and Hazards
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of swallowing, rinse mouth and do not induce vomiting . If it comes in contact with skin, wash with plenty of water .
Mecanismo De Acción
Target of Action
Manganese(II) bromide, tetrahydrofuran adduct is a chemical compound with the formula MnBr2(C4H8O)2 . It is primarily used in the field of chemistry as a reagent. The primary targets of this compound are organic molecules where it acts as a catalyst or a reactant in various chemical reactions.
Propiedades
IUPAC Name |
dibromomanganese;oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLXXISYMYNGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Mn](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2MnO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromomanganese;oxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

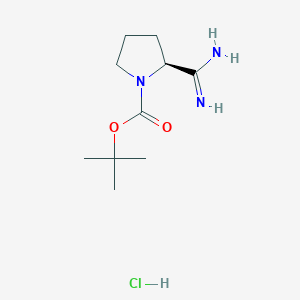
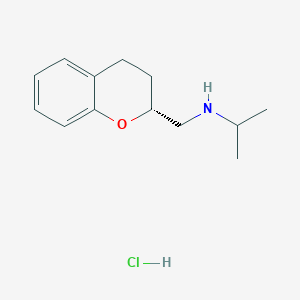
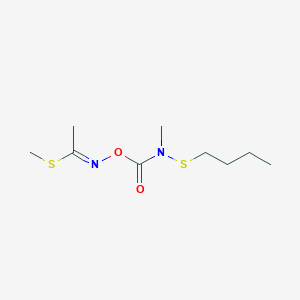
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

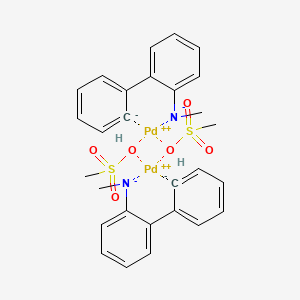


![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
